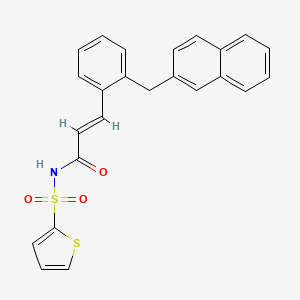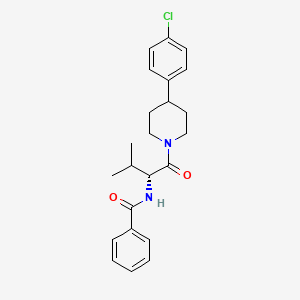![molecular formula C13H12N6S B10780118 N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL1830711 ist ein kleines organisches Molekül mit der Summenformel C13H12N6S. Es ist bekannt für seine Rolle als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 4 (mGlu4) und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .
Vorbereitungsmethoden
Die Herstellung von CHEMBL1830711 umfasst mehrere Syntheserouten. Eine übliche Methode beinhaltet die Reaktion von Pyrimidinderivaten mit Thiazolverbindungen unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren für CHEMBL1830711 sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Prinzipien wie die Herstellung im Labormaßstab, mit Anpassungen für die Produktion im größeren Maßstab, um Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
CHEMBL1830711 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls umzuwandeln.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, bei denen Nukleophile unter geeigneten Bedingungen die Abgangsgruppen innerhalb des Moleküls ersetzen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Platinoxid (PtO2). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen und den angewendeten Reaktionsbedingungen ab .
Wissenschaftliche Forschungsanwendungen
CHEMBL1830711 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu den bemerkenswerten Anwendungen gehören:
Chemie: Als Werkzeugverbindung zur Untersuchung der Modulation von metabotropen Glutamatrezeptoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und seine potenzielle Rolle im Neuroprotection.
Wirkmechanismus
Der Wirkmechanismus von CHEMBL1830711 beinhaltet seine Bindung an den metabotropen Glutamatrezeptor 4 (mGlu4) als positiver allosterischer Modulator. Diese Bindung verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden Glutamat, was zu einer verstärkten Aktivierung nachgeschalteter Signalwege führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation des cyclischen Adenosinmonophosphats (cAMP)-Spiegels und die Aktivierung der Proteinkinase-A (PKA)-Signaltransduktion .
Wirkmechanismus
The mechanism of action of CHEMBL1830711 involves its binding to the metabotropic glutamate receptor 4 (mGlu4) as a positive allosteric modulator. This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) signaling .
Vergleich Mit ähnlichen Verbindungen
CHEMBL1830711 kann mit anderen ähnlichen Verbindungen verglichen werden, die metabotrope Glutamatrezeptoren modulieren. Zu diesen ähnlichen Verbindungen gehören:
CHEMBL1830712: Ein weiterer positiver allosterischer Modulator von mGlu4 mit einer leicht unterschiedlichen chemischen Struktur.
CHEMBL1830713: Eine Verbindung mit ähnlichen modulierenden Wirkungen auf mGlu4, die sich jedoch in ihrer Bindungsaffinität und -potenz unterscheidet.
Die Einzigartigkeit von CHEMBL1830711 liegt in seiner spezifischen Bindungsaffinität und modulierenden Wirkungen auf mGlu4, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise besondere therapeutische Vorteile bieten .
Eigenschaften
Molekularformel |
C13H12N6S |
|---|---|
Molekulargewicht |
284.34 g/mol |
IUPAC-Name |
N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine |
InChI |
InChI=1S/C13H12N6S/c1-3-9-8(7-16-19-9)11-10(4-1)20-13(17-11)18-12-14-5-2-6-15-12/h2,5-7H,1,3-4H2,(H,16,19)(H,14,15,17,18) |
InChI-Schlüssel |
HYJWPTWQMAYKAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)

![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)

![N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B10780085.png)
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)
![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
![2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide](/img/structure/B10780116.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
